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Compound of Interest

Compound Name: 2-Bromo-4-methylheptane

Cat. No.: B8744571 Get Quote

An In-depth Technical Guide to 2-Bromo-4-
methylheptane
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-methylheptane,

including its nomenclature, physicochemical properties, a representative synthetic protocol,

and expected chemical reactivity. Due to a lack of available experimental data in peer-reviewed

literature, this guide relies on computed data for physical properties and established chemical

principles for reaction pathways.

Chemical Identification and Nomenclature
2-Bromo-4-methylheptane is a halogenated alkane. Its unique identity is defined by its CAS

number and systematic IUPAC name, which describes its molecular structure.
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Identifier Value

IUPAC Name 2-bromo-4-methylheptane[1]

CAS Number 61764-96-3[1]

Molecular Formula C8H17Br[1]

SMILES CCCC(C)CC(C)Br[1]

InChIKey SIEPDMVJPWFZTQ-UHFFFAOYSA-N[1]

Physicochemical Properties
Quantitative physicochemical data for 2-Bromo-4-methylheptane is primarily based on

computational models. Experimental values for properties such as boiling and melting points

are not readily available in the scientific literature.

Property Value (Computed) Source

Molecular Weight 193.12 g/mol PubChem[1]

Exact Mass 192.05136 Da PubChem[1]

XLogP3 4.2 PubChem[1]

Hydrogen Bond Donor Count 0 PubChem[1]

Hydrogen Bond Acceptor

Count
0 PubChem[1]

Rotatable Bond Count 4 PubChem[1]

Synthesis of 2-Bromo-4-methylheptane: An
Experimental Protocol
A specific, peer-reviewed synthesis protocol for 2-Bromo-4-methylheptane is not available.

However, it can be reliably synthesized from its corresponding alcohol, 4-methylheptan-2-ol, via

nucleophilic substitution. The following is a representative protocol based on general methods
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for converting secondary alcohols to secondary bromoalkanes using phosphorus tribromide

(PBr₃), a common and effective reagent for this transformation.[2]

Objective: To synthesize 2-Bromo-4-methylheptane from 4-methylheptan-2-ol.

Materials:

4-methylheptan-2-ol

Phosphorus tribromide (PBr₃)

Anhydrous diethyl ether

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate

Round-bottom flask

Dropping funnel

Reflux condenser

Heating mantle

Separatory funnel

Distillation apparatus

Procedure:

In a round-bottom flask, dissolve 4-methylheptan-2-ol in anhydrous diethyl ether under an

inert atmosphere (e.g., nitrogen or argon).

Cool the solution in an ice bath.

Slowly add phosphorus tribromide dropwise from a dropping funnel with constant stirring.

The molar ratio of alcohol to PBr₃ should be approximately 3:1.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to

room temperature.

Gently heat the mixture to reflux for a period determined by reaction monitoring (e.g., by thin-

layer chromatography).

Cool the reaction mixture to room temperature and then pour it over ice.

Transfer the mixture to a separatory funnel and wash sequentially with cold water and

saturated sodium bicarbonate solution to neutralize any remaining acid.

Separate the organic layer and dry it over anhydrous magnesium sulfate.

Filter to remove the drying agent.

Purify the crude 2-Bromo-4-methylheptane by fractional distillation to obtain the final

product.

Chemical Reactivity and Potential Signaling
Pathways
As a secondary bromoalkane, 2-Bromo-4-methylheptane is expected to undergo nucleophilic

substitution and elimination reactions. The specific reaction pathway is dependent on the

nature of the nucleophile/base and the reaction conditions.

Nucleophilic Substitution: 2-Bromo-4-methylheptane can react via both Sₙ1 and Sₙ2

mechanisms.[3][4]

Sₙ2 Mechanism: Favored by strong, small nucleophiles and polar aprotic solvents. The

reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the

chiral center.

Sₙ1 Mechanism: Favored by weak nucleophiles (solvolysis) and polar protic solvents. This

pathway involves the formation of a secondary carbocation intermediate, which can then be

attacked by the nucleophile. Rearrangement of the carbocation is possible.
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Elimination Reactions: In the presence of a strong, sterically hindered base, 2-Bromo-4-
methylheptane can undergo elimination reactions (E1 and E2) to form alkenes. The major and

minor products will be determined by Zaitsev's and Hofmann's rules, depending on the base

used.

Currently, there is no published research detailing the involvement of 2-Bromo-4-
methylheptane in any specific biological signaling pathways. Its utility in drug development

would likely be as a synthetic intermediate or building block for more complex molecules.

Visualizing the Chemistry of 2-Bromo-4-
methylheptane
The following diagrams illustrate the logical relationships in the synthesis and subsequent

reactivity of 2-Bromo-4-methylheptane.
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Caption: Synthetic pathway and major reaction types of 2-Bromo-4-methylheptane.
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Caption: Competing nucleophilic substitution pathways for 2-Bromo-4-methylheptane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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